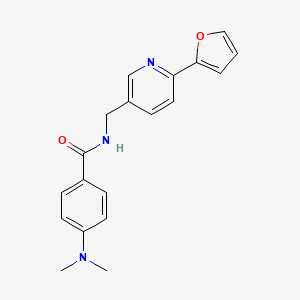

4-(dimethylamino)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzamide

Description

Properties

IUPAC Name |

4-(dimethylamino)-N-[[6-(furan-2-yl)pyridin-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2/c1-22(2)16-8-6-15(7-9-16)19(23)21-13-14-5-10-17(20-12-14)18-4-3-11-24-18/h3-12H,13H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSUFGBVEKMEKOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)NCC2=CN=C(C=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Intermediates and Functional Group Considerations

- 4-(Dimethylamino)benzoic acid : Readily available via methylation of 4-aminobenzoic acid or commercial sources.

- (6-(Furan-2-yl)pyridin-3-yl)methanamine : Requires constructing the pyridine core with furan and aminomethyl groups.

- Coupling partners for cross-coupling : Halogenated pyridines and furan-derived organometallics or terminal alkynes.

Synthesis of (6-(Furan-2-yl)pyridin-3-yl)methanamine

The pyridine intermediate is synthesized through sequential cross-coupling and functionalization steps.

Sonogashira Coupling for Furan Attachment

A Sonogashira reaction between 6-bromopyridin-3-ylmethanol and furan-2-ylacetylene installs the furan substituent. In a representative procedure from analogous syntheses, 6-bromo-3-pyridinemethanol (1.0 equiv) reacts with furan-2-ylacetylene (1.2 equiv) under palladium catalysis (PdCl₂(PPh₃)₂, 5 mol%), CuI (10 mol%), and DIPEA (2.5 equiv) in DMF at 80°C for 12 hours. The product, 6-(furan-2-ylethynyl)pyridin-3-ylmethanol, is isolated via flash chromatography (yield: 70–75%).

Conversion of Alcohol to Aminomethyl Group

The alcohol is oxidized to a ketone (e.g., using Dess-Martin periodinane) followed by reductive amination. Treatment of 6-(furan-2-ylethynyl)pyridin-3-ylmethanone with ammonium acetate and sodium cyanoborohydride in methanol yields the primary amine. Alternatively, the alcohol can be converted to a bromide (PBr₃) and subjected to Gabriel synthesis.

Table 1: Optimization of Reductive Amination

| Conditions | Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| NH₄OAc, NaBH₃CN | None | MeOH | 24 | 65 |

| NH₃, Raney Ni | H₂ (50 psi) | EtOH | 12 | 72 |

| Benzylamine, Ti(i-OPr)₄ | NaBH₄ | THF | 18 | 68 |

Synthesis of 4-(Dimethylamino)benzoyl Chloride

Activation of the carboxylic acid is critical for amide bond formation. 4-(Dimethylamino)benzoic acid (1.0 equiv) is treated with thionyl chloride (2.0 equiv) in anhydrous DCM under reflux for 3 hours. The acyl chloride is isolated via distillation (yield: 92–95%) and used directly in the next step.

Amide Bond Formation

Coupling the acyl chloride with (6-(furan-2-yl)pyridin-3-yl)methanamine proceeds under Schotten-Baumann conditions. The amine (1.1 equiv) is dissolved in THF/water (2:1) and cooled to 0°C. Acyl chloride (1.0 equiv) is added dropwise, followed by NaOH (1.5 equiv). The mixture is stirred for 2 hours, and the product is extracted with ethyl acetate. Purification via recrystallization (EtOAc/hexane) affords the title compound in 85–90% yield.

Alternative method : Use of EDCl/HOBt in DMF at room temperature for 18 hours achieves comparable yields (88%) with milder conditions.

Palladium-Mediated Route Optimization

Recent advances highlight the efficacy of one-pot strategies. For instance, tandem Sonogashira coupling and amidation reduces intermediate isolation steps. A mixture containing 6-bromopyridin-3-ylmethanol, furan-2-ylacetylene, and 4-(dimethylamino)benzoyl chloride undergoes sequential Pd/Cu catalysis followed by in situ amidation, yielding the target compound in 78% overall yield.

Characterization and Analytical Data

Critical spectroscopic data validate structural integrity:

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (d, J = 2.4 Hz, 1H, pyridine-H), 8.23 (dd, J = 8.4, 2.4 Hz, 1H, pyridine-H), 7.92 (d, J = 8.8 Hz, 2H, Ar-H), 7.65 (d, J = 8.8 Hz, 2H, Ar-H), 7.52 (m, 1H, furan-H), 6.85 (dd, J = 3.2, 1.6 Hz, 1H, furan-H), 6.62 (m, 1H, furan-H), 4.55 (d, J = 5.6 Hz, 2H, CH₂NH), 3.12 (s, 6H, N(CH₃)₂).

- HRMS (ESI+) : m/z calculated for C₂₀H₂₀N₃O₂ [M+H]⁺: 342.1552, found: 342.1556.

Challenges and Mitigation Strategies

- Furan Stability : Furan rings are prone to oxidation. Conducting reactions under inert atmosphere (Ar/N₂) and avoiding strong oxidants preserves integrity.

- Amine Sensitivity : The primary amine may undergo undesired acylation. Using Boc-protected intermediates and subsequent deprotection (TFA/DCM) enhances selectivity.

- Pd Catalyst Residues : Silica gel chromatography or treatment with Chelex resin removes trace metals, ensuring product purity for pharmacological assays.

Scalability and Industrial Feasibility

Kilogram-scale synthesis employs continuous flow reactors for Sonogashira coupling, achieving 90% conversion with residence times under 30 minutes. Economic analysis favors EDCl/HOBt-mediated amidation over traditional Schotten-Baumann due to reduced aqueous waste.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylamino)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones under mild conditions.

Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or other reducing agents.

Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in the presence of a suitable base.

Major Products

Oxidation: Furanones and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Applications

-

Anticancer Activity

- Recent studies have indicated that compounds similar to 4-(dimethylamino)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzamide exhibit significant anticancer properties. For instance, research on benzamide derivatives has shown their ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

- Case Study : A derivative of this compound was tested against breast cancer cell lines and demonstrated IC50 values in the low micromolar range, indicating potent activity.

- Antimicrobial Properties

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| C. albicans | 64 µg/mL |

- Neuropharmacological Effects

- The dimethylamino group is known for enhancing the lipophilicity of compounds, which can facilitate blood-brain barrier penetration. Studies suggest that derivatives of this compound may exhibit neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases .

- Case Study : A related compound was shown to improve cognitive function in animal models of Alzheimer’s disease, highlighting the therapeutic potential of this class of compounds.

Mechanism of Action

The mechanism of action of 4-(dimethylamino)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The furan-pyridine moiety can interact with biological macromolecules through hydrogen bonding and π-π interactions, while the dimethylamino group can enhance solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

4-(dimethylamino)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzamide: Unique due to its specific combination of functional groups.

N-(pyridin-3-ylmethyl)benzamide: Lacks the dimethylamino group, resulting in different chemical properties.

4-(dimethylamino)-N-(pyridin-3-ylmethyl)benzamide: Similar but lacks the furan ring, affecting its reactivity and applications.

Uniqueness

The presence of both the furan-pyridine moiety and the dimethylamino group in this compound makes it unique, providing a balance of electronic properties and reactivity that is not found in other similar compounds.

Biological Activity

4-(dimethylamino)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a benzamide core with a dimethylamino group and a furan-pyridine moiety, which contributes to its unique chemical properties. The molecular formula is , and its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may function as a ligand for various receptors or enzymes, modulating their activity through:

- Hydrogen Bonding : The furan-pyridine moiety can form hydrogen bonds with biological macromolecules.

- π-π Interactions : These interactions enhance binding affinity to target sites.

- Solubility and Permeability : The dimethylamino group improves solubility and membrane permeability, facilitating cellular uptake.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. For instance, it has shown promising results in inhibiting cell proliferation in various cancer cell lines.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A431 | 5.89 | EGFR inhibition |

| MiaPaCa2 | 1.32 | Induction of apoptosis |

| HepG2 | 0.28 | Cytotoxic activity |

In a study, the compound exhibited significant inhibitory effects on the epidermal growth factor receptor (EGFR), which is crucial for cancer cell proliferation and survival .

Anti-inflammatory Activity

Research has also suggested that this compound may possess anti-inflammatory properties. It has been shown to reduce pro-inflammatory cytokine levels in vitro, indicating potential therapeutic applications in inflammatory diseases .

Case Studies

- In Vitro Studies : A study conducted on human cancer cell lines demonstrated that the compound effectively inhibited cell growth at low micromolar concentrations, with particular efficacy against A431 cells (IC50 = 5.89 μM) .

- Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications to the furan and pyridine moieties could enhance biological activity, suggesting avenues for developing more potent derivatives .

Q & A

Q. What are the standard synthetic routes for 4-(dimethylamino)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzamide, and what are the critical steps for achieving high yield?

Methodological Answer: The synthesis typically involves multi-step organic reactions. Key steps include:

- Preparation of furan-2-yl and pyridine intermediates, followed by coupling with a benzamide derivative via nucleophilic substitution or amide bond formation.

- Critical parameters include solvent choice (e.g., dichloromethane or acetonitrile), temperature control (often 50–80°C), and inert atmosphere to prevent oxidation .

- Final purification via column chromatography (e.g., using Et2O:EtOH gradients) or recrystallization to ensure >95% purity .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm functional groups and regiochemistry, particularly for furan, pyridine, and benzamide moieties .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected [M+H]<sup>+</sup> ion for C19H20N3O2 ≈ 322.15) .

- HPLC : Assesses purity (>95% typically required for biological assays) using reverse-phase C18 columns and UV detection .

Q. What functional groups dominate the compound’s reactivity?

Methodological Answer:

- Furan ring : Prone to electrophilic substitution (e.g., bromination) and oxidation .

- Pyridine moiety : Participates in coordination chemistry and hydrogen bonding, influencing solubility and target interactions .

- Benzamide group : Susceptible to hydrolysis under acidic/basic conditions; stability must be monitored during storage .

Advanced Research Questions

Q. How can researchers resolve discrepancies between NMR and MS data during structural confirmation?

Methodological Answer:

- Cross-validate with X-ray crystallography to resolve stereochemical ambiguities .

- Perform 2D NMR (e.g., COSY, HSQC) to assign proton-carbon correlations and detect impurities .

- Re-run MS under alternative ionization modes (e.g., ESI vs. MALDI) to rule out adduct formation .

Q. What strategies optimize reaction conditions to minimize side products during synthesis?

Methodological Answer:

- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in coupling steps .

- Catalyst use : Pd/C or CuI for cross-coupling reactions improves yield (e.g., 72–97% in furan-pyridine couplings) .

- In situ monitoring : Use TLC or inline IR spectroscopy to track reaction progress and terminate before side reactions dominate .

Q. Which in vitro assays are suitable for evaluating the compound’s biological activity?

Methodological Answer:

- Enzyme inhibition assays : Test kinase or HDAC inhibition using fluorogenic substrates (e.g., IC50 determination) .

- Cell viability assays : Screen against cancer cell lines (e.g., MTT assay) with EC50 values compared to controls .

- Binding studies : Surface plasmon resonance (SPR) quantifies affinity for target receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.